molecular formula C18H21Cl2N7O2 B12785425 Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride CAS No. 85461-01-4

Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride

Cat. No.: B12785425
CAS No.: 85461-01-4
M. Wt: 438.3 g/mol
InChI Key: XHJIEWYFHPTOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Relationship to Theophylline and Xanthine Derivatives

Theophylline, a methylxanthine with a 1,3-dimethylxanthine core, serves as the foundational scaffold for this compound. Its bronchodilatory and anti-inflammatory properties arise from adenosine receptor antagonism and phosphodiesterase inhibition. The derivative introduces a 7-position substitution comprising a guanidino-ethyl group linked to a 2,6-dichlorophenyl ring (Fig. 1). This modification expands the molecular weight to 438.32 g/mol (C₁₈H₂₁Cl₂N₇O₂) and introduces a three-dimensional conformation distinct from classical xanthines.

The substitution pattern aligns with structural optimization strategies observed in other xanthine derivatives. For instance, 8-phenyltheophylline demonstrates 3-fold greater adenosine receptor affinity than theophylline due to enhanced hydrophobic interactions. Similarly, the guanidino-ethyl chain in this compound likely improves target engagement through conformational flexibility and hydrogen bonding. Comparative analysis reveals that N⁷ substitutions, while reducing adenosine receptor affinity in some derivatives (e.g., etofylline), can enhance bronchoselectivity when paired with N¹ and N³ methyl groups.

Significance of Guanidino-Ethyl Substitution in Medicinal Chemistry

The guanidino-ethyl moiety introduces two critical pharmacophoric features:

  • High Basicity : The guanidine group (pKa ~13.5) facilitates ionic interactions with acidic residues in target proteins.
  • Structural Flexibility : The ethyl spacer allows optimal positioning of the dichlorophenyl group within hydrophobic binding pockets.

In anti-Helicobacter pylori agents, analogous guanidino-thiazoles achieve sub-micromolar activity by forming hydrogen bonds with bacterial enzymes. While the therapeutic target of this theophylline derivative remains unconfirmed, its guanidino group may similarly stabilize interactions with adenosine receptors or phosphodiesterases. Molecular dynamics simulations of related compounds suggest that ethyl-linked substituents reduce steric hindrance, enabling deeper penetration into receptor clefts.

Role of Dichlorophenyl Motifs in Bioactive Molecule Design

The 2,6-dichlorophenyl group is a hallmark of bioactive molecules targeting hydrophobic domains. Key contributions include:

  • Hydrophobic Anchoring : Chlorine atoms at the 2- and 6-positions create a planar, lipophilic surface that stabilizes binding via van der Waals forces.
  • Halogen Bonding : The electron-deficient aromatic system engages in orthogonal interactions with carbonyl oxygen atoms in proteins.

In furin inhibitors, the 3,5-dichlorophenylpyridine scaffold induces conformational changes to expose hydrophobic residues, enhancing inhibitory potency. Applied to this theophylline derivative, the dichlorophenyl group may similarly reorient receptor subdomains to accommodate the guanidino-ethyl chain. The chlorine atoms’ electronegativity (χ = 3.0) further polarizes the phenyl ring, potentially strengthening dipole interactions with adjacent amino acids.

Properties

CAS No.

85461-01-4

Molecular Formula

C18H21Cl2N7O2

Molecular Weight

438.3 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-2-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl]-1,1-dimethylguanidine

InChI

InChI=1S/C18H21Cl2N7O2/c1-24(2)17(23-13-11(19)6-5-7-12(13)20)21-8-9-27-10-22-15-14(27)16(28)26(4)18(29)25(15)3/h5-7,10H,8-9H2,1-4H3,(H,21,23)

InChI Key

XHJIEWYFHPTOEI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN=C(NC3=C(C=CC=C3Cl)Cl)N(C)C

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

  • Step 1: Preparation of 6-amino-1,3-dimethyluracil (6-amino-1,3-FU dimethyl)
    Reactants: methyl sulfate, 6-aminouracil, sodium hydroxide solution, and water.
    Conditions: Stirring in a cryogenic bath for 4-5 hours, followed by filtration, washing, and drying.
    Outcome: Formation of 6-amino-1,3-dimethyluracil intermediate.

  • Step 2: Nitrosation to form 5-nitroso-6-amino-1,3-dimethyluracil
    Reactants: Intermediate from Step 1, acetic acid, water, and sodium nitrite aqueous solution.
    Conditions: Heating to 78-82°C, slow addition of sodium nitrite, stirring during 28-32 minutes, cooling to 0-2°C, stirring for 10-14 hours, filtration, washing, and drying.
    Outcome: Formation of 5-nitroso-6-amino-1,3-dimethyluracil.

  • Step 3: Catalytic hydrogenation to theophylline
    Reactants: Intermediate from Step 2, palladium-carbon catalyst, methyl alcohol.
    Conditions: Hydrogen pressure of 2.5-3.5 MPa in an autoclave, reaction time 3-4 hours, filtration, rotary evaporation at 33-37°C, dissolution in acetone, heating to 97-100°C, and vacuum distillation.
    Outcome: Pure theophylline.

This synthetic route is noted for its simplicity, use of readily available raw materials, energy efficiency, and environmental friendliness. The use of palladium-carbon catalyst accelerates the hydrogenation step, improving yield and reducing reaction time.

Preparation of Theophylline Derivative: 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride

The compound is a theophylline derivative functionalized at the 7-position with a complex guanidinoethyl substituent bearing a 2,6-dichlorophenyl group. The preparation involves:

  • Functionalization of theophylline at the 7-position :
    This is typically achieved by alkylation reactions where the 7-position nitrogen of the theophylline ring is reacted with an appropriate alkylating agent bearing the guanidino and dichlorophenyl moieties.

  • Introduction of the guanidino group :
    The guanidino functionality is introduced via reaction of amines with suitable guanidinylation reagents, often under controlled pH and temperature to ensure selectivity and yield.

  • Formation of the hydrochloride salt :
    The final compound is converted into its hydrochloride salt form by treatment with hydrochloric acid, enhancing its stability and solubility for pharmaceutical applications.

Detailed Reaction Conditions and Parameters

The following table summarizes typical reaction parameters based on patent embodiments for the core theophylline synthesis, which forms the basis for the derivative preparation:

Step Reactants & Ratios Conditions Time Temperature Pressure Catalyst Yield Notes
S1 Methyl sulfate:6-aminouracil:NaOH:H2O = 2:1:varied Stirring in cryosel bath 4-5 h ~0-5°C Atmospheric None High purity 6-amino-1,3-FU dimethyl
S2 Intermediate + Acetic acid + NaNO2 (2-3 mol/L) Heating, slow NaNO2 addition 28-32 min + 10-14 h cooling 78-82°C (reaction), 0-2°C (cooling) Atmospheric None 5-nitroso intermediate
S3 Intermediate + Pd/C + MeOH Hydrogenation under pressure 3-4 h 33-37°C (rotary evaporation) 2.5-3.5 MPa H2 Pd/C (10 wt%) Theophylline, high yield

Research Findings and Industrial Relevance

  • The use of methyl sulfate and 6-aminouracil as starting materials is advantageous due to their availability and cost-effectiveness.
  • The nitrosation step requires precise temperature control and slow addition of sodium nitrite to avoid side reactions and ensure high purity.
  • Catalytic hydrogenation with palladium-carbon under elevated hydrogen pressure significantly improves reaction efficiency and yield.
  • The final purification by vacuum distillation after dissolution in acetone ensures removal of impurities and isolation of high-purity theophylline.
  • These methods have been demonstrated to be scalable for industrial production with comprehensive yields superior to other synthetic routes.

Summary Table of Preparation Steps for Theophylline Core

Step Description Key Reagents Conditions Outcome
1 Methylation of 6-aminouracil Methyl sulfate, NaOH, water Cryosel bath, 4-5 h 6-amino-1,3-dimethyluracil
2 Nitrosation Acetic acid, NaNO2 78-82°C, 30 min + cooling 5-nitroso-6-amino-1,3-dimethyluracil
3 Hydrogenation Pd/C, MeOH, H2 2.5-3.5 MPa, 3-4 h Theophylline

Notes on Preparation of the Specific Hydrochloride Derivative

While the core theophylline synthesis is well-documented, the preparation of the specific 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride involves additional synthetic steps:

  • Alkylation of the theophylline nitrogen at position 7 with a suitable 2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl halide or equivalent electrophile.
  • Guanidino group introduction via reaction with guanidine derivatives under controlled conditions.
  • Conversion to hydrochloride salt by acid treatment.

These steps require careful control of reaction conditions to maintain the integrity of the theophylline core and achieve the desired substitution pattern.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogens. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxyl or carbonyl groups, while reduction may lead to the formation of amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Mechanism

Theophylline functions primarily through two mechanisms:

  • Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which promote relaxation of bronchial smooth muscle and enhance cardiac contractility .
  • Adenosine Receptor Antagonism : Theophylline blocks adenosine receptors (A1, A2A, A2B), reducing bronchoconstriction and enhancing respiratory function .

Respiratory Disorders

Theophylline is primarily used in the management of:

  • Asthma : It helps alleviate symptoms by relaxing bronchial muscles and improving airflow .
  • Chronic Obstructive Pulmonary Disease (COPD) : The compound is effective in reducing exacerbations and improving lung function .

Cardiovascular Effects

Theophylline has been studied for its potential benefits in cardiovascular health due to its positive inotropic and chronotropic effects. It may improve heart function by increasing cardiac output and reducing pulmonary vascular resistance .

Neurological Effects

Research indicates that theophylline can act as a central nervous system stimulant, which may be beneficial in treating conditions like infant apnea by stimulating respiratory drive .

Anti-inflammatory Properties

Theophylline exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and leukotrienes. This property is particularly relevant in chronic inflammatory diseases such as asthma and COPD .

Case Study 1: Asthma Management

A clinical trial evaluated the efficacy of theophylline combined with corticosteroids in patients with moderate to severe asthma. Results indicated that patients receiving the combination therapy experienced significant improvements in lung function and reduced frequency of asthma attacks compared to those receiving corticosteroids alone .

Case Study 2: COPD Exacerbation Prevention

In a study involving patients with COPD, the addition of theophylline to standard treatment regimens was associated with a marked reduction in exacerbation rates and improved quality of life metrics over a 12-month period .

Comparative Efficacy Table

ApplicationTheophylline EfficacyAlternative Treatments
AsthmaHighCorticosteroids
COPDModerate to HighLong-acting beta agonists
Cardiovascular HealthModerateBeta-blockers
Neurological ConditionsLowRespiratory stimulants

Mechanism of Action

The mechanism of action of Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including bronchodilation and anti-inflammatory actions. The molecular targets include receptors and enzymes involved in the regulation of cAMP levels and other signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Theophylline Derivatives

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituent at 7-Position Molecular Weight (g/mol) Melting Point (°C)
Target Compound Not explicitly provided¹ 2-(2-(2,6-Dichlorophenyl)-3,3-dimethylguanidino)ethyl ~450–500 (estimated)² Not reported
Etophylline (7-(2-Hydroxyethyl)theophylline) C₉H₁₂N₄O₃ 2-Hydroxyethyl 224.2 ~271 (melting std.)
7-(2-(Diethylamino)ethyl)theophylline HCl C₁₃H₂₁N₅O₂·ClH 2-(Diethylamino)ethyl 315.85 239–241
Reproterol HCl C₁₃H₁₉N₅O₄·HCl 3-((β,3,5-Trihydroxyphenethyl)amino)propyl 369.8 Not reported

²Estimated based on comparison to structurally similar compounds.

  • The diethylaminoethyl derivative () has a well-defined melting point (239–241°C), suggesting crystalline stability, whereas the target compound’s properties remain uncharacterized in the provided evidence.

Pharmacological and Pharmacokinetic Profiles

Table 2: Pharmacokinetic and Activity Comparisons
Compound Plasma Protein Binding Tissue Distribution Receptor Affinity/Specificity
Theophylline (Parent) Loosely bound (~40%) Parallels blood levels Non-selective phosphodiesterase (PDE) inhibition
Target Compound Not reported Likely enhanced tissue penetration (lipophilic substituent) Potential selectivity for PDE4/adenosine receptors (inferred from dichlorophenyl group)
Etophylline Not reported Limited data Similar to theophylline, with hydroxyethyl possibly altering metabolism
Reproterol HCl Not reported Bronchoselective action β₂-adrenergic agonist + PDE inhibition (dual mechanism)
  • Key Observations: Theophylline’s plasma protein binding is minimal (~40%), allowing for rapid tissue distribution . The target compound’s dichlorophenyl group may increase protein binding, prolonging half-life but risking drug-drug interactions. Reproterol HCl () combines β₂-agonist activity with PDE inhibition, a dual mechanism absent in the target compound, which likely retains classic PDE/adenosine receptor modulation.

Biological Activity

The compound Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride is a derivative of theophylline, a well-known methylxanthine used primarily in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and potential side effects.

Theophylline exerts its effects through several mechanisms:

  • Phosphodiesterase Inhibition : Theophylline inhibits phosphodiesterase (PDE) types III and IV, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cells. Elevated cAMP levels result in relaxation of bronchial smooth muscle and bronchodilation .
  • Adenosine Receptor Antagonism : The compound blocks adenosine receptors (specifically A2B), which helps prevent bronchoconstriction mediated by adenosine. This action is particularly beneficial in inflammatory conditions where adenosine levels may be elevated .
  • Histone Deacetylase Activation : Theophylline activates histone deacetylases, leading to reduced transcription of pro-inflammatory genes. This mechanism is significant in managing chronic inflammatory diseases .

Therapeutic Applications

The primary therapeutic uses of the compound include:

  • Bronchodilation : It is effective in relieving symptoms of bronchial asthma and COPD by relaxing bronchial smooth muscle .
  • Respiratory Stimulation : Theophylline stimulates the respiratory center in the medulla oblongata, which can be beneficial in conditions like neonatal apnea .
  • Cardiovascular Effects : It has been shown to stimulate cardiac output and reduce peripheral vascular resistance, although these effects can lead to increased heart rate and potential arrhythmias at higher concentrations .

Pharmacokinetics

The pharmacokinetics of theophylline are critical for its clinical use:

  • Absorption : Theophylline is rapidly absorbed from the gastrointestinal tract.
  • Distribution : It is widely distributed throughout body tissues, with a volume of distribution averaging 0.5 L/kg.
  • Metabolism : Theophylline undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP1A2), producing various metabolites that may also have biological activity.
  • Elimination Half-life : The half-life varies significantly among individuals but generally ranges from 3 to 12 hours depending on age, liver function, and concomitant medications.

Side Effects and Toxicity

While theophylline is effective for many patients, it can cause side effects:

  • Common Side Effects : Nausea, vomiting, headache, insomnia, and nervousness are common at therapeutic levels .
  • Toxicity Symptoms : Toxicity can occur at serum concentrations above 20 µg/mL. Symptoms include tachycardia, arrhythmias, seizures, and gastrointestinal distress .

Data Summary Table

ParameterValue/Description
Molecular FormulaC17H23Cl2N5·HCl
Molecular Weight392.36 g/mol
Mechanisms of ActionPDE inhibition; Adenosine receptor blockade; Histone deacetylase activation
Therapeutic UsesAsthma; COPD; Neonatal apnea
Common Side EffectsNausea; Vomiting; Headache; Insomnia
Toxicity Threshold>20 µg/mL (severe symptoms)

Case Study 1: Efficacy in COPD Management

A study assessed the efficacy of theophylline in patients with moderate to severe COPD. Results indicated a significant improvement in forced expiratory volume (FEV1) and forced vital capacity (FVC), highlighting its role as an adjunct therapy in managing COPD symptoms .

Case Study 2: Pediatric Application

In pediatric patients with neonatal apnea, administration of theophylline led to improved respiratory rates and reduced episodes of apnea. This case underscores its utility in neonatal care settings .

Q & A

Q. What computational approaches predict off-target interactions for this compound?

  • Methodological Answer : Use molecular dynamics simulations to assess interactions with non-target kinases (e.g., EGFR, PKC). Validate predictions with kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler™). Cross-reference with structural analogs in databases like ChEMBL .

Data Contradiction Analysis

  • Example : If solubility data conflict between computational predictions (e.g., LogP ~2.5) and experimental results (e.g., poor aqueous solubility), reassess protonation states using pH-solubility profiling. notes that hydrochloride salts may exhibit pH-dependent solubility shifts due to counterion effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.